Cas no 1247043-22-6 (1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)-)

1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)-
- 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide
- 1247043-22-6
- EN300-804505
- CS-0295446
- AKOS010747139
-
- インチ: 1S/C9H16N4O2/c1-15-6-2-4-11-9(14)7-13-5-3-8(10)12-13/h3,5H,2,4,6-7H2,1H3,(H2,10,12)(H,11,14)
- InChIKey: VKTKQUKGNBKATN-UHFFFAOYSA-N
- SMILES: N1(CC(NCCCOC)=O)C=CC(N)=N1
計算された属性
- 精确分子量: 212.12732577g/mol
- 同位素质量: 212.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.2Ų
- XLogP3: -0.5
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 473.3±35.0 °C(Predicted)
- 酸度系数(pKa): 14.76±0.46(Predicted)
1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804505-1.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 95% | 1.0g |
$770.0 | 2024-05-21 | |
Enamine | EN300-804505-0.05g |
2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 95% | 0.05g |
$647.0 | 2024-05-21 | |
Enamine | EN300-804505-5.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 95% | 5.0g |
$2235.0 | 2024-05-21 | |
Enamine | EN300-804505-0.1g |
2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 95% | 0.1g |
$678.0 | 2024-05-21 | |
Enamine | EN300-804505-0.25g |
2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 95% | 0.25g |
$708.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366116-50mg |
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 98% | 50mg |
¥24948.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366116-250mg |
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 98% | 250mg |
¥27324.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366116-500mg |
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 98% | 500mg |
¥22809.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366116-1g |
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 98% | 1g |
¥23760.00 | 2024-08-09 | |
Enamine | EN300-804505-2.5g |
2-(3-amino-1H-pyrazol-1-yl)-N-(3-methoxypropyl)acetamide |
1247043-22-6 | 95% | 2.5g |
$1509.0 | 2024-05-21 |
1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)- 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)-に関する追加情報
Recent Advances in the Study of 1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)- (CAS: 1247043-22-6)
The compound 1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)- (CAS: 1247043-22-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its pyrazole core and acetamide side chain, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)-, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot reaction strategy, significantly reducing the number of steps and increasing overall efficiency. The authors reported a yield of 78% and demonstrated the scalability of the method, which is crucial for potential industrial applications.
In addition to synthetic advancements, the pharmacological profile of this compound has been under investigation. Preliminary in vitro studies have shown promising activity against a range of kinase targets, including JAK2 and FLT3, which are implicated in various cancers. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit JAK2 with an IC50 of 12 nM, suggesting its potential as a lead compound for the development of kinase inhibitors.
Further research has explored the compound's mechanism of action. Molecular docking studies have revealed that 1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)-, binds to the ATP-binding site of JAK2, stabilizing the inactive conformation of the kinase. This finding was corroborated by X-ray crystallography data, which provided atomic-level insights into the binding interactions. These structural insights are invaluable for the design of more potent and selective derivatives.
Despite these promising results, challenges remain. The compound's pharmacokinetic properties, including its metabolic stability and bioavailability, require further optimization. A recent study in Drug Metabolism and Disposition reported that the compound undergoes rapid hepatic metabolism, limiting its in vivo efficacy. Researchers are now exploring prodrug strategies and structural modifications to address these issues.
In conclusion, 1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)- (CAS: 1247043-22-6) represents a promising scaffold for the development of novel kinase inhibitors. Recent advances in its synthesis, pharmacological evaluation, and mechanistic understanding have laid a solid foundation for future research. However, further studies are needed to overcome the current limitations and fully realize its therapeutic potential.
1247043-22-6 (1H-Pyrazole-1-acetamide, 3-amino-N-(3-methoxypropyl)-) Related Products
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 2172600-96-1(2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid)
- 871317-98-5(2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide)
- 2138216-95-0(2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol)
- 118854-48-1(Isopropyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity L))
- 1393330-59-0(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride)
- 1803803-35-1(2-Chlorobenzo[d]oxazole-6-thiol)
- 2229636-92-2(tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate)
- 2228877-74-3(2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol)
- 1428862-32-1(Suvn-D4010)




